molecular formula C10H8Cl2O2 B14007606 6,7-dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one

6,7-dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Katalognummer: B14007606
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: MBQBWQHLQMLWNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 6 and 7 positions, a methoxy group at the 5 position, and a ketone group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindanone and methoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6,7-Dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,7-dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dichloro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 5 position.

    5,6-Dichloro-2,3-dihydro-1H-inden-1-one: Chlorine atoms are at different positions.

    5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atoms.

Uniqueness

6,7-Dichloro-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the specific arrangement of chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Eigenschaften

Molekularformel

C10H8Cl2O2

Molekulargewicht

231.07 g/mol

IUPAC-Name

6,7-dichloro-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8Cl2O2/c1-14-7-4-5-2-3-6(13)8(5)10(12)9(7)11/h4H,2-3H2,1H3

InChI-Schlüssel

MBQBWQHLQMLWNC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=C1)CCC2=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.